molecular formula C15H17N3O2 B14852899 Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate

Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate

Cat. No.: B14852899
M. Wt: 271.31 g/mol
InChI Key: LSYGTTVBTFTTOI-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the broader class of pyrazolo[1,5-A]pyrazines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired pyrazolo[1,5-A]pyrazine core. The final step involves esterification with methanol to obtain the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylic acid
  • 5-Methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylic acid
  • 7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylic acid

Uniqueness

Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-20-15(19)13-9-16-18-8-7-17(11-14(13)18)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3

InChI Key

LSYGTTVBTFTTOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CN(CCN2N=C1)CC3=CC=CC=C3

Origin of Product

United States

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